ruthenium(II) chloride CAS No. 944451-27-8](/img/structure/B3334570.png)

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

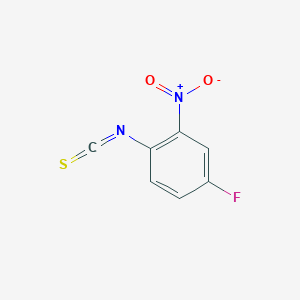

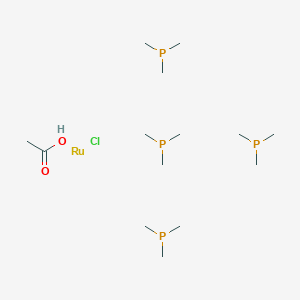

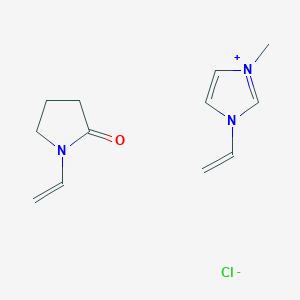

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C54H54Cl2P2Ru and its molecular weight is 936.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 936.212121 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that ruthenium complexes are often used as catalysts in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as C-H Activation . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, often a carbon-metal bond. This can lead to significant changes in the structure and properties of the target molecule .

Biochemical Pathways

The c-h activation process can potentially influence a wide range of biochemical pathways, depending on the specific target molecules involved .

Result of Action

The result of the compound’s action is the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . This can be applied to nitrogen-containing molecules such as N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the C-H Activation process . For instance, the reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol occurs at room temperature .

Biochemische Analyse

Biochemical Properties

It is known that ruthenium complexes can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific ligands attached to the ruthenium center .

Cellular Effects

Some ruthenium complexes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that ruthenium complexes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .

Dosage Effects in Animal Models

It is known that the effects of ruthenium complexes can vary with different dosages .

Metabolic Pathways

It is known that ruthenium complexes can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the localization and accumulation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .

Subcellular Localization

It is known that ruthenium complexes can be directed to specific compartments or organelles depending on the specific ligands attached to the ruthenium center .

Eigenschaften

CAS-Nummer |

944451-27-8 |

|---|---|

Molekularformel |

C54H54Cl2P2Ru |

Molekulargewicht |

936.9 g/mol |

IUPAC-Name |

chlororuthenium(1+);[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |

InChI |

InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

RDVYAXZMACLMGN-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)

![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)